(1-Ethylpyrazol-3-yl)hydrazine;dihydrochloride
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Overview
Description
(1-Ethylpyrazol-3-yl)hydrazine;dihydrochloride: is a chemical compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a pyrazole ring substituted with an ethyl group at the first position and a hydrazine moiety at the third position. The compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylpyrazol-3-yl)hydrazine;dihydrochloride typically involves the reaction of 1-ethylpyrazole with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include additional purification steps such as distillation or chromatography to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: (1-Ethylpyrazol-3-yl)hydrazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: It can be reduced to form hydrazine derivatives with different substitution patterns.
Substitution: The hydrazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrazole and hydrazine derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
Chemistry: (1-Ethylpyrazol-3-yl)hydrazine;dihydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: In biological research, the compound is used to study the effects of hydrazine derivatives on cellular processes. It is also investigated for its potential as a therapeutic agent in the treatment of certain diseases.
Medicine: The compound has shown promise in preclinical studies as a potential drug candidate for the treatment of cancer and other diseases. Its unique chemical structure allows it to interact with specific molecular targets in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (1-Ethylpyrazol-3-yl)hydrazine;dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- (1-Methylpyrazol-3-yl)hydrazine;dihydrochloride
- (1-Propylpyrazol-3-yl)hydrazine;dihydrochloride
- (1-Butylpyrazol-3-yl)hydrazine;dihydrochloride
Comparison: Compared to its similar compounds, (1-Ethylpyrazol-3-yl)hydrazine;dihydrochloride exhibits unique properties due to the presence of the ethyl group. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1-ethylpyrazol-3-yl)hydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-2-9-4-3-5(7-6)8-9;;/h3-4H,2,6H2,1H3,(H,7,8);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWJCZYMCIHLPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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